Chemical structure and physical properties of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Chemical structure and physical properties of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
An In-depth Technical Guide to (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine: Structure, Properties, and Applications
Introduction
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a C2-symmetric chiral diamine that has emerged as a privileged ligand and building block in the field of asymmetric synthesis. Its rigid backbone, conferred by the two bulky naphthalene moieties, creates a well-defined chiral environment that is highly effective in inducing enantioselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and key applications for researchers and professionals in organic synthesis and drug development. Its utility is particularly pronounced in the formation of metal-ligand complexes for asymmetric catalysis, enabling the production of optically active compounds essential in the pharmaceutical and fine chemical industries.
Chemical Structure and Identification
The core structure of this diamine features an ethane backbone with two amine groups and two naphthalene rings attached to the chiral centers. The specific stereochemistry, (1S,2S), dictates the spatial arrangement of these substituents, which is fundamental to its function in asymmetric catalysis.
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IUPAC Name: (1S,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine
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Common Synonyms: (S,S)-1,2-Bis(1-naphthyl)-1,2-ethanediamine, (1S,2S)-1,2-Bis(naphthalen-1-yl)ethane-1,2-diamine[1]
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CAS Number: 677723-26-1 (for the free diamine)[1][2], 1052707-27-3 (for the dihydrochloride salt)[3][4]
Physical and Chemical Properties
The physical properties of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine and its more common dihydrochloride salt are critical for its handling, storage, and application in synthesis. The free diamine is a solid, while the dihydrochloride salt is typically a powder.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 219-224 °C (dihydrochloride salt) | [1][4][6] |
| Boiling Point | 529.8 ± 45.0 °C at 760 mmHg (Predicted) | [1][2] |
| Optical Rotation | [α]₂₂/D +258.0°, c = 1 in H₂O (dihydrochloride salt) | [4] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane. The dihydrochloride salt is soluble in water. | [6][7] |
| Stability | Stable under normal laboratory conditions. The dihydrochloride salt is light-sensitive. | [6][7] |
Synthesis of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
A common and effective method for synthesizing chiral diamines is through the reductive coupling of imines formed from the corresponding aldehyde. For (1S,2S)-1,2-di(naphthalen-1-yl)ethane-1,2-diamine, the synthesis typically starts from 1-naphthaldehyde.
Caption: Synthetic workflow for the target diamine.
Experimental Protocol: Synthesis via Reductive Amination and Resolution
This protocol outlines a representative synthesis. The expertise lies in the careful control of reaction conditions to favor the desired diastereomer during the coupling and the efficiency of the chiral resolution step.
Part 1: Synthesis of the Racemic Diamine
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Imine Formation: To a solution of 1-naphthaldehyde in methanol, add an aqueous solution of ammonia and a reducing agent like sodium cyanoborohydride or a transition metal catalyst under a hydrogen atmosphere. The reaction is typically stirred at room temperature.
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Causality: The aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ. Using a mild reducing agent prevents the reduction of the starting aldehyde.
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Reductive Coupling: The in-situ-formed imine undergoes reductive coupling to form the racemic mixture of 1,2-di(naphthalen-1-yl)ethane-1,2-diamine. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude racemic diamine.
Part 2: Chiral Resolution
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Diastereomeric Salt Formation: The crude racemic diamine is dissolved in a suitable solvent, such as ethanol. A stoichiometric amount of a chiral resolving agent, typically L-(+)-tartaric acid, is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.
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Causality: The chiral tartaric acid reacts with the racemic diamine to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
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Fractional Crystallization: The salt of the desired (1S,2S)-diamine with L-tartaric acid preferentially crystallizes out of the solution. The crystals are collected by filtration. This process may be repeated to enhance the diastereomeric purity.
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Liberation of the Free Diamine: The isolated diastereomerically pure salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free (1S,2S)-1,2-di(naphthalen-1-yl)ethane-1,2-diamine.
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Extraction and Purification: The free diamine is extracted into an organic solvent, washed with water, dried, and concentrated. The final product can be further purified by recrystallization to yield the enantiomerically pure diamine.
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Self-Validation: The enantiomeric purity of the final product should be confirmed by chiral High-Performance Liquid Chromatography (HPLC) analysis, and its identity verified by NMR spectroscopy and mass spectrometry. The optical rotation is also a key indicator of enantiopurity.
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Applications in Asymmetric Catalysis
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a cornerstone ligand in asymmetric catalysis, valued for its ability to create a highly organized and sterically demanding chiral environment around a metal center. This is analogous to the well-established utility of its phenyl-substituted counterpart, (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN)[8][9].
The diamine can be used directly or modified to form more complex ligands such as Schiff bases or N-substituted derivatives. These ligands coordinate with transition metals (e.g., Rhodium, Ruthenium, Palladium) to form catalysts for a range of enantioselective reactions.
Key Applications Include:
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Asymmetric Hydrogenation: As a component of Noyori-type catalysts for the enantioselective hydrogenation of ketones and imines to produce chiral alcohols and amines, which are valuable intermediates in pharmaceutical synthesis.
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Asymmetric C-C Bond Formation: Its derivatives are employed as ligands in stereocontrolled Michael additions and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.[9]
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Chiral Stationary Phases for HPLC: The diamine can be used to synthesize chiral monomers for the preparation of polymeric chiral stationary phases used in High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers.[4]
Caption: A generalized catalytic cycle for an asymmetric transformation.
The effectiveness of (1S,2S)-1,2-di(naphthalen-1-yl)ethane-1,2-diamine and its derivatives stems from the C2 symmetry which reduces the number of possible diastereomeric transition states, and the bulky naphthyl groups which effectively block one face of the coordinated substrate, leading to high enantioselectivity.
Conclusion
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a powerful tool in the arsenal of the synthetic organic chemist. Its well-defined structure and robust performance as a chiral ligand make it indispensable for the synthesis of enantiomerically pure compounds. The protocols and data presented in this guide serve as a foundational resource for its effective application in research and development, particularly in the pursuit of novel therapeutics and advanced materials where stereochemical control is paramount.
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